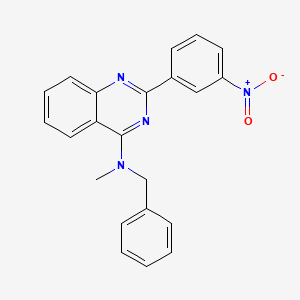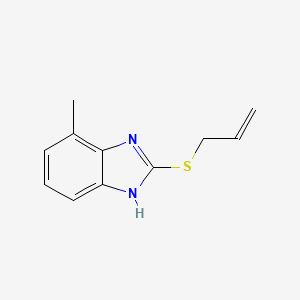![molecular formula C18H19Cl2N3O2 B4723645 N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4723645.png)
N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as DCMU, is a herbicide that is widely used in agriculture to control the growth of weeds. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. DCMU is a potent inhibitor of photosynthesis in plants and algae, making it an effective tool for studying the mechanisms of photosynthesis.
Mécanisme D'action
N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea binds to the D1 protein subunit of photosystem II, blocking the transfer of electrons from water to plastoquinone. This prevents the generation of ATP and NADPH, which are essential for the light-dependent reactions of photosynthesis. As a result, the plant or algal cell is unable to produce energy through photosynthesis and eventually dies.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants and algae. In addition to inhibiting photosynthesis, it can also affect the production of reactive oxygen species, alter the expression of genes involved in stress responses, and disrupt the balance of hormones in the plant or algal cell.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in lab experiments is its potency as an inhibitor of photosynthesis. It is also relatively easy to use and can be applied directly to plant or algal cells in culture. However, this compound has some limitations as well. It can be toxic to some plant and algal species at high concentrations, and its effects on cellular processes can be complex and difficult to interpret.
Orientations Futures
There are many possible future directions for research on N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea and its effects on photosynthesis and other cellular processes. Some potential areas of investigation include the identification of new targets for this compound within the cell, the development of new methods for delivering this compound to specific cells or tissues, and the use of this compound in combination with other inhibitors or activators of photosynthesis to study the complex interactions between these processes. Additionally, further research is needed to understand the long-term effects of this compound exposure on plant and algal populations in the environment.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been widely used in scientific research to study the mechanisms of photosynthesis in plants and algae. It is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, this compound can be used to investigate the role of this complex in photosynthesis and to identify the factors that regulate its activity.
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2/c19-15-2-1-3-16(17(15)20)22-18(24)21-14-6-4-13(5-7-14)12-23-8-10-25-11-9-23/h1-7H,8-12H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZXIRVBZKCDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4723563.png)

![6-(4-methylphenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4723566.png)
![6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4723570.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4723579.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4723591.png)
![6,7-dimethyl-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4723601.png)
![ethyl 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4723606.png)

![2-(1,3-benzothiazol-2-ylthio)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B4723609.png)
![2-(2-chlorophenyl)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4723614.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4723615.png)
![2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4723617.png)
![2-(2-methoxyethoxy)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4723642.png)
